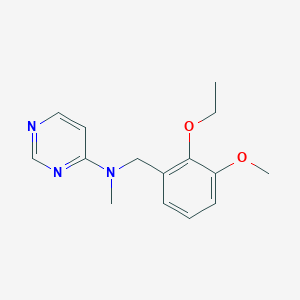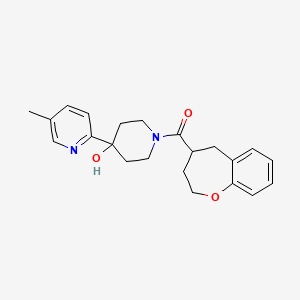![molecular formula C16H16N2O3 B5680423 N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been found to possess a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that DMXB-A has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. DMXB-A has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for conditions such as chronic pain and inflammatory bowel disease. Additionally, DMXB-A has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Wirkmechanismus
The exact mechanism of action of DMXB-A is not fully understood, but it is believed to act on the cholinergic system in the brain. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various cognitive and neurological processes. Activation of the α7 nicotinic acetylcholine receptor by DMXB-A has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a wide range of biochemical and physiological effects. Research has shown that DMXB-A can improve cognitive function, reduce inflammation and oxidative stress, and increase neurotrophic factor levels in the brain. DMXB-A has also been found to have analgesic effects and can reduce pain sensitivity in animal models of chronic pain. Additionally, DMXB-A has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. DMXB-A is also stable and can be easily synthesized and purified. However, DMXB-A has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are required when using DMXB-A in lab experiments.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Research is also needed to determine the optimal dosing and administration of DMXB-A for various conditions. Additionally, further studies are needed to better understand the molecular mechanisms underlying the effects of DMXB-A on the cholinergic system and other neurotransmitter systems in the brain. Finally, research is needed to develop new analogs of DMXB-A with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of DMXB-A involves the reaction of 1-(3-isoxazolyl)ethylamine with 2,3-dimethylbenzofuran-5-carboxylic acid chloride. The resulting product is then purified and analyzed using various spectroscopic techniques. The synthesis of DMXB-A is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-13-9-12(4-5-15(13)21-10)16(19)18(3)11(2)14-6-7-20-17-14/h4-9,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCDNDPBIGVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)C(C)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)

![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)




![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)

![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)